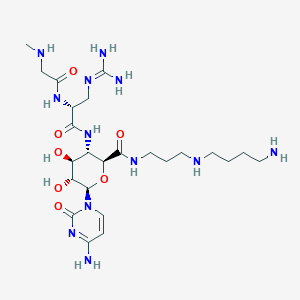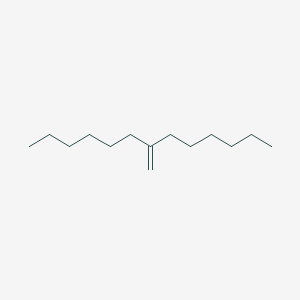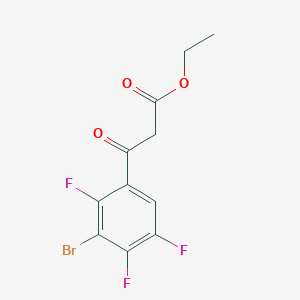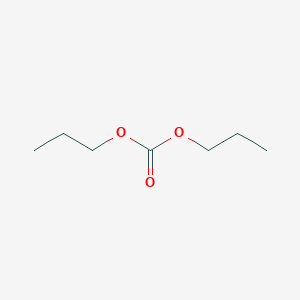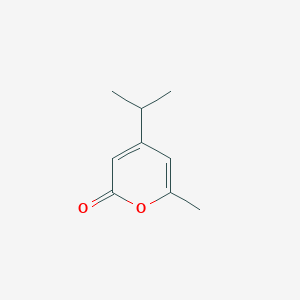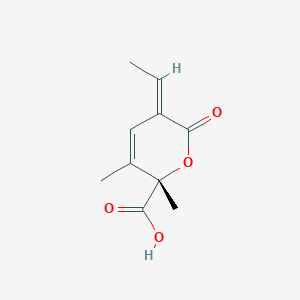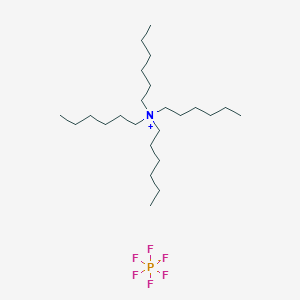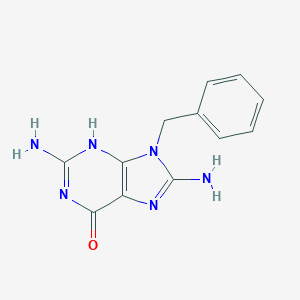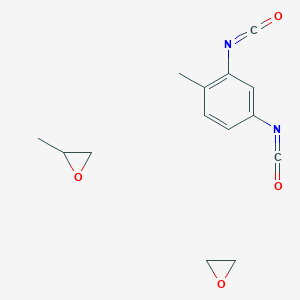
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked is a type of polymer that has gained significant attention in scientific research due to its unique properties. This polymer is commonly referred to as polyurethane and is widely used in various applications, including coatings, adhesives, foams, and elastomers. Polyurethane is formed by the reaction of diisocyanates with polyols, resulting in a highly cross-linked and durable material.
作用機序
Polyurethane acts as a barrier between the environment and the substrate. The polymer forms a highly cross-linked and durable material that provides mechanical strength and chemical resistance. The properties of polyurethane can be modified by changing the type and amount of diisocyanate and polyol used in the reaction. The reaction can also be modified by using different blocking agents, which can affect the curing time and properties of the final product.
生化学的および生理学的効果
Polyurethane has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have shown that polyurethane can release toxic chemicals, such as isocyanates, during its synthesis and use. These toxic chemicals can cause respiratory problems and allergic reactions in some individuals.
実験室実験の利点と制限
Polyurethane has several advantages for use in lab experiments, including its mechanical strength, chemical resistance, and durability. However, polyurethane can be difficult to handle and requires specialized equipment and training for its synthesis and use. Polyurethane can also release toxic chemicals during its synthesis and use, which can pose a risk to researchers.
将来の方向性
There are several future directions for the study of polyurethane. One area of research is the development of new polyurethane formulations with improved properties, such as increased mechanical strength, chemical resistance, and biocompatibility. Another area of research is the development of new methods for the synthesis and processing of polyurethane, which can reduce the release of toxic chemicals and improve the efficiency of the reaction. Additionally, the use of polyurethane in biomedical engineering applications, such as tissue engineering and drug delivery, is an area of growing interest and requires further research.
合成法
Polyurethane is synthesized by the reaction of diisocyanates with polyols. The reaction is exothermic and results in the formation of a highly cross-linked and durable material. The reaction can be catalyzed by various catalysts, including tertiary amines, organometallic compounds, and Lewis acids. The properties of polyurethane can be modified by changing the type and amount of diisocyanate and polyol used in the reaction. The reaction can also be modified by using different blocking agents, which can affect the curing time and properties of the final product.
科学的研究の応用
Polyurethane has been extensively studied for its applications in various fields, including biomedical engineering, coatings, adhesives, and foams. In biomedical engineering, polyurethane has been used for the development of artificial organs, prosthetic devices, and drug delivery systems. Polyurethane coatings have been used for corrosion protection, while polyurethane adhesives have been used for bonding various materials. Polyurethane foams have been used for insulation and cushioning.
特性
CAS番号 |
103458-32-8 |
|---|---|
製品名 |
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked |
分子式 |
C14H16N2O4 |
分子量 |
276.29 g/mol |
IUPAC名 |
2,4-diisocyanato-1-methylbenzene;2-methyloxirane;oxirane |
InChI |
InChI=1S/C9H6N2O2.C3H6O.C2H4O/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3H,2H2,1H3;1-2H2 |
InChIキー |
HLAOLBHNYWEARA-UHFFFAOYSA-N |
SMILES |
CC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1 |
正規SMILES |
CC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1 |
その他のCAS番号 |
60787-82-8 |
同義語 |
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



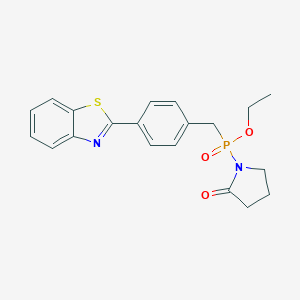
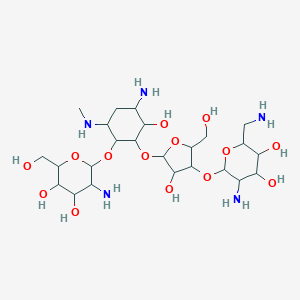
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
